1-Oxaspiro[4.5]decan-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPMABDQXZKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 1 Oxaspiro 4.5 Decan 8 Ol
Oxidation Reactions of the Secondary Hydroxyl Group
The secondary alcohol functionality in 1-Oxaspiro[4.5]decan-8-ol is amenable to oxidation, leading to the formation of a ketone and, under more forcing conditions, can result in the cleavage of the carbon-carbon bonds of the cyclohexane (B81311) ring to yield dicarboxylic acids.
The oxidation of the secondary hydroxyl group of this compound to its corresponding ketone, 1-Oxaspiro[4.5]decan-8-one, is a fundamental transformation. This can be achieved using a variety of common oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for this conversion, offering high yields and minimizing over-oxidation.
Under more vigorous oxidation conditions, employing strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the cyclohexane ring can undergo oxidative cleavage. This process would likely lead to the formation of a dicarboxylic acid, specifically 4-(carboxymethyl)-4-(tetrahydrofuran-2-yl)butanoic acid, by breaking the C-C bonds adjacent to the carbonyl group in the intermediate ketone.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 1-Oxaspiro[4.5]decan-8-one | Oxidation of secondary alcohol |
| This compound | Potassium permanganate (KMnO4) | 4-(carboxymethyl)-4-(tetrahydrofuran-2-yl)butanoic acid | Oxidative cleavage |
Reduction Reactions of Spirocyclic Derivatives
The carbonyl group of 1-Oxaspiro[4.5]decan-8-one, the oxidation product of this compound, can be readily reduced back to the secondary alcohol or, under more strenuous conditions, to the corresponding alkane.
The reduction of 1-Oxaspiro[4.5]decan-8-one can be accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that will selectively reduce the ketone to the corresponding secondary alcohol, this compound. youtube.com For a more complete reduction to the alkane, 1-Oxaspiro[4.5]decane, harsher methods such as the Wolff-Kishner or Clemmensen reduction would be necessary. These reactions remove the carbonyl oxygen entirely.
Catalytic hydrogenation is another method for the reduction of the ketone. mdpi.com Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, 1-Oxaspiro[4.5]decan-8-one can be converted to this compound. mdpi.com
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| 1-Oxaspiro[4.5]decan-8-one | Sodium borohydride (NaBH4) | This compound | Reduction of ketone |
| 1-Oxaspiro[4.5]decan-8-one | Hydrazine/KOH (Wolff-Kishner) | 1-Oxaspiro[4.5]decane | Deoxygenation |
| 1-Oxaspiro[4.5]decan-8-one | H2, Pd/C | This compound | Catalytic Hydrogenation |
Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality
The hydroxyl group of this compound can be converted into a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of other functional groups.
To achieve nucleophilic substitution, the hydroxyl group must first be transformed into a better leaving group. This can be accomplished by protonation in the presence of a strong acid, followed by reaction with a halide ion. For instance, reaction with hydrogen bromide (HBr) would yield 8-bromo-1-oxaspiro[4.5]decane. Another common method is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles, such as halides, cyanide, or azide (B81097) ions, to afford the corresponding substituted 1-oxaspiro[4.5]decanes.
Nucleophilic Additions to Carbonyl Derivatives of the Spirocycle
The carbonyl group of 1-Oxaspiro[4.5]decan-8-one is electrophilic and thus susceptible to attack by various nucleophiles. These reactions are fundamental for carbon-carbon bond formation.
Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to ketones. masterorganicchemistry.commasterorganicchemistry.com For example, the reaction of 1-Oxaspiro[4.5]decan-8-one with methylmagnesium bromide (CH3MgBr) or methyllithium (B1224462) (CH3Li), followed by an acidic workup, would yield 8-methyl-1-oxaspiro[4.5]decan-8-ol. masterorganicchemistry.comwikipedia.org
The Wittig reaction provides a route to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com The reaction of 1-Oxaspiro[4.5]decan-8-one with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would result in the formation of 8-methylene-1-oxaspiro[4.5]decane. wikipedia.orglibretexts.org This reaction is a valuable tool for the synthesis of alkenes with a defined double bond position. lumenlearning.com
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| 1-Oxaspiro[4.5]decan-8-one | CH3MgBr then H3O+ | 8-methyl-1-oxaspiro[4.5]decan-8-ol | Grignard Reaction |
| 1-Oxaspiro[4.5]decan-8-one | Ph3P=CH2 | 8-methylene-1-oxaspiro[4.5]decane | Wittig Reaction |
Amination Reactions
Direct amination of this compound is not a commonly employed transformation. A more synthetically viable approach involves a two-step sequence: oxidation of the secondary alcohol to the corresponding ketone, followed by reductive amination of the resulting 1-oxaspiro[4.5]decan-8-one.
Oxidation to 1-Oxaspiro[4.5]decan-8-one:
The initial step is the oxidation of the secondary alcohol at the C-8 position to a ketone. This can be achieved using a variety of standard oxidizing agents. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine).
Reductive Amination:
The resulting 1-oxaspiro[4.5]decan-8-one can then undergo reductive amination to introduce an amino group at the C-8 position. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The choice of amine (ammonia, a primary amine, or a secondary amine) determines the nature of the final product (a primary, secondary, or tertiary amine, respectively).
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation (e.g., H2 over a palladium or nickel catalyst). Microwave-assisted reductive amination has been noted as an efficient method for analogous spirocyclic ketones, suggesting its potential applicability here to accelerate the reaction and improve yields.
A representative reaction scheme is presented below:
| Reactant | Reagents | Product |
| This compound | 1. PCC or Swern Oxidation2. R-NH2, NaBH3CN | 8-Amino-1-oxaspiro[4.5]decane derivative |
Grignard Additions
Grignard additions to the 1-oxaspiro[4.5]decane scaffold are primarily focused on the reactivity of the ketone, 1-oxaspiro[4.5]decan-8-one. The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl substituents at the C-8 position.
The reaction involves the nucleophilic attack of the Grignard reagent (R-MgX, where R is an organic substituent and X is a halogen) on the electrophilic carbonyl carbon of 1-oxaspiro[4.5]decan-8-one. This addition leads to the formation of a tertiary alcohol after an acidic workup.
The general transformation can be depicted as follows:
| Reactant | Reagents | Product |
| 1-Oxaspiro[4.5]decan-8-one | 1. R-MgX2. H3O+ | 8-Substituted-1-oxaspiro[4.5]decan-8-ol |
The choice of the R group in the Grignard reagent allows for the synthesis of a diverse library of tertiary alcohols with varying steric and electronic properties at the C-8 position.
Ring-Opening and Ring-Expansion Transformations of the Spirocyclic Core
Modifications to the spirocyclic core of 1-oxaspiro[4.5]decane derivatives can lead to novel molecular scaffolds. While direct ring-opening of the stable spiroketal in this compound is challenging under standard conditions, transformations of the corresponding ketone or its derivatives can facilitate ring expansion. Two notable examples are the Beckmann rearrangement and the Baeyer-Villiger oxidation.
Beckmann Rearrangement:
The Beckmann rearrangement offers a pathway to expand the cyclohexyl portion of the spirocycle into a seven-membered lactam. This reaction begins with the conversion of 1-oxaspiro[4.5]decan-8-one to its corresponding oxime by treatment with hydroxylamine. The oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, which promotes a rearrangement of the group anti-periplanar to the hydroxyl group. This results in the formation of a caprolactam analog.
Baeyer-Villiger Oxidation:
The Baeyer-Villiger oxidation provides an alternative route for ring expansion, in this case, leading to a seven-membered lactone. This reaction involves the oxidation of 1-oxaspiro[4.5]decan-8-one with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. The reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, resulting in the formation of an ester (a lactone in the case of a cyclic ketone).
These ring-expansion strategies provide access to novel heterocyclic systems derived from the 1-oxaspiro[4.5]decane scaffold.
Functional Group Interconversions on the Oxaspiro[4.5]decane Scaffold
Beyond the primary transformations of the alcohol and ketone functionalities, other functional group interconversions can be performed on the 1-oxaspiro[4.5]decane scaffold to generate a wider range of derivatives.
Esterification: The secondary alcohol of this compound can be readily converted to a variety of esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., dicyclohexylcarbodiimide). This allows for the introduction of a wide array of ester side chains.
Etherification: The hydroxyl group can also be transformed into an ether linkage. For example, Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be employed to introduce various alkyl or aryl ether moieties.
Halogenation: The alcohol can be converted to a halide (e.g., chloride or bromide) using reagents such as thionyl chloride or phosphorus tribromide. These halogenated derivatives can then serve as precursors for further nucleophilic substitution reactions.
Derivatization Strategies for Structure-Activity Relationship (SAR) Probing
The 1-oxaspiro[4.5]decane scaffold serves as a valuable template for the synthesis of new chemical entities for biological screening. Derivatization of this core structure is a key strategy in medicinal chemistry for probing structure-activity relationships (SAR). A notable example, although involving an aza-analogue, is the synthesis of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for potential therapeutic applications. nih.gov
Drawing parallels from such studies, a systematic derivatization of the 1-oxaspiro[4.5]decane scaffold can be envisioned to explore its biological potential. Key derivatization points include:
Modification at the C-8 position: As discussed, amination and Grignard additions to the C-8 ketone provide a straightforward means to introduce a variety of substituents with different electronic and steric properties. The resulting amines and tertiary alcohols can be further functionalized.
Functionalization of the alcohol: Esterification and etherification of the C-8 hydroxyl group allow for the exploration of how different substituents at this position affect biological activity.
By systematically synthesizing and evaluating a library of such derivatives, researchers can identify key structural features responsible for a desired biological effect, thereby guiding the design of more potent and selective compounds.
Stereochemical Aspects and Conformational Analysis of 1 Oxaspiro 4.5 Decan 8 Ol Systems
Regio- and Stereoselectivity in Spirocycle Formation
The synthesis of spiroketals, including 1-oxaspiro[4.5]decan-8-ol, often involves spiroketalization reactions that can be either thermodynamically or kinetically controlled. mskcc.org In thermodynamically controlled reactions, the product distribution is governed by the relative stability of the resulting stereoisomers. Factors such as the anomeric effect, where an axial lone pair on the ring oxygen donates into an anti-bonding orbital of an adjacent axial substituent, and steric interactions play a significant role in determining the most stable isomer.
Kinetically controlled spiroketalizations, on the other hand, are governed by the transition state energies leading to the different stereoisomers. mskcc.org These reactions can provide access to less stable isomers that may not be accessible under thermodynamic control. The choice of reagents, catalysts, and reaction conditions can significantly influence the regio- and stereoselectivity of the spirocycle formation. For instance, the use of chiral catalysts can induce asymmetry and lead to the preferential formation of one enantiomer.
While specific studies on the regio- and stereoselectivity in the formation of this compound are limited, general principles from spiroketal synthesis can be applied. The intramolecular cyclization of a hydroxy ketone or a related precursor is a common strategy. The stereochemistry of the existing chiral centers in the precursor molecule can direct the stereochemical outcome of the spirocyclization.
Chiral Center Configuration and its Influence on Molecular Properties
The this compound molecule contains at least two chiral centers: the spirocarbon (C5) and the carbon bearing the hydroxyl group (C8). The absolute configuration at these centers (R or S) gives rise to different stereoisomers (enantiomers and diastereomers). These stereoisomers, despite having the same connectivity, can exhibit significantly different molecular properties.
The three-dimensional arrangement of atoms in different stereoisomers can lead to variations in their physical properties, such as optical rotation, melting point, and solubility. More importantly, the configuration of chiral centers profoundly influences how the molecule interacts with other chiral entities, such as biological receptors or enzymes. This is often described by the "three-point attachment model," where a specific spatial arrangement of at least three functional groups is necessary for a precise fit with a biological target. Consequently, different stereoisomers of this compound are expected to display distinct biological activities.
Diastereomeric Ratio Determination and Control in Synthesis
When a molecule has more than one chiral center, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation and characterization by techniques such as chromatography (e.g., HPLC, GC) and nuclear magnetic resonance (NMR) spectroscopy.
The control of the diastereomeric ratio during the synthesis of this compound is a critical aspect of its stereoselective preparation. This can be achieved through various strategies:
Substrate Control: Utilizing a starting material with a pre-existing chiral center can influence the stereochemical outcome of subsequent reactions, including the formation of the second chiral center.
Reagent Control: Employing chiral reagents or catalysts can favor the formation of one diastereomer over the other.
Thermodynamic vs. Kinetic Control: As mentioned earlier, the choice between thermodynamic and kinetic reaction conditions can dictate the diastereomeric ratio of the product. mskcc.org
The determination of the diastereomeric ratio is typically performed using analytical techniques that can distinguish between the diastereomers. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase is a common method. NMR spectroscopy is also a powerful tool, as the different spatial environments of the nuclei in diastereomers often result in distinct chemical shifts and coupling constants.
Conformational Preferences of the 1-Oxaspiro[4.5]decane Ring System
The conformational preferences of the 1-oxaspiro[4.5]decane ring system are influenced by a combination of factors, including:
Anomeric Effect: This stereoelectronic effect stabilizes conformations where a lone pair on the oxygen atom of the tetrahydrofuran (B95107) ring is anti-periplanar to an axial C-C or C-H bond of the cyclohexane (B81311) ring.
Steric Interactions: The substituents on both rings will tend to occupy positions that minimize steric hindrance. For the hydroxyl group at C8 on the cyclohexane ring, an equatorial orientation is generally favored to avoid 1,3-diaxial interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a primary experimental method for determining the preferred conformations of such molecules in solution. mdpi.com NOESY experiments can reveal through-space proximities between protons, providing insights into the three-dimensional structure. Computational modeling is also frequently used to predict the relative energies of different conformations.
Table 1: Key Factors Influencing the Conformation of this compound
| Factor | Description | Predicted Influence on this compound |
| Cyclohexane Ring Conformation | The six-membered ring typically adopts a low-energy chair conformation. | The cyclohexane ring of the 1-oxaspiro[4.5]decane system is expected to exist predominantly in a chair conformation. |
| Tetrahydrofuran Ring Conformation | The five-membered ring is flexible and can adopt envelope or twist conformations. | The specific conformation will be influenced by other factors to minimize overall strain. |
| Anomeric Effect | Stereoelectronic stabilization involving the lone pairs of the spiro-oxygen atom. | Favors conformations where an axial C-C bond of the cyclohexane ring is anti-periplanar to an oxygen lone pair. |
| Steric Hindrance | Repulsive interactions between bulky groups. | The hydroxyl group at C8 is likely to prefer an equatorial position to minimize 1,3-diaxial interactions. |
| Intramolecular Hydrogen Bonding | Potential for hydrogen bond formation between the C8-OH group and the spiro-oxygen. | This could lock the molecule into a more rigid conformation. |
Stereoisomeric Effects on Chemical and Biological Interactions
The different stereoisomers of this compound are expected to exhibit distinct behaviors in their interactions with other chiral molecules. In chemical reactions, the rate and outcome can be influenced by the stereochemistry of the substrate. For instance, enzymatic reactions are highly stereospecific, with one enantiomer often being a much better substrate than the other.
In the context of biological activity, the stereoisomers of a compound can have vastly different pharmacological profiles. One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. This is because biological targets such as receptors and enzymes are chiral and will interact differently with the various stereoisomers. For example, studies on derivatives of 1-oxa-4-thiaspiro[4.5]decane have shown that different enantiomers can have varying affinities for biological receptors. unimore.it
Analysis of Enantiomeric and Diastereomeric Purity in Synthesized Materials
The determination of the enantiomeric and diastereomeric purity of a synthesized sample of this compound is crucial for its characterization and for understanding its properties. The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Several analytical techniques are employed to determine enantiomeric and diastereomeric purity:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most common and reliable methods. heraldopenaccess.us The sample is passed through a column containing a chiral stationary phase, which interacts differently with the enantiomers, leading to their separation.
Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this technique is used for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be distinguished in the presence of a chiral solvating agent or by converting them into diastereomers through reaction with a chiral derivatizing agent.
Optical Rotation: This classical method measures the rotation of plane-polarized light by a chiral sample. The measured rotation can be compared to the known rotation of the pure enantiomer to determine the optical purity, which is often correlated with the enantiomeric excess. wikipedia.org
Table 2: Methods for Analyzing Enantiomeric and Diastereomeric Purity
| Method | Principle | Application to this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | A primary method for separating and quantifying the enantiomers and diastereomers. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Applicable if the compound or its derivatives are sufficiently volatile. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce spectral differences between enantiomers. | Can be used to determine the enantiomeric ratio by integrating the signals of the resulting diastereomeric species. |
| Optical Rotation | Measurement of the rotation of plane-polarized light. | Provides a measure of the optical purity, which can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known. |
Advanced Spectroscopic and Characterization Techniques in 1 Oxaspiro 4.5 Decan 8 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like 1-Oxaspiro[4.5]decan-8-ol. It provides a wealth of information regarding the carbon-hydrogen framework and the relative orientation of atoms.
¹H NMR spectroscopy is instrumental in identifying the number of distinct proton environments, their multiplicity, and their proximity to one another within the this compound structure. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the proton attached to the carbon bearing the hydroxyl group (H-8) is expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen atom. Similarly, the protons on the carbons adjacent to the ether oxygen in the tetrahydrofuran (B95107) ring (H-2) will also be shifted downfield. The protons on the cyclohexane (B81311) ring will appear in the aliphatic region, with their specific chemical shifts and coupling constants providing information about their axial or equatorial positions, which is key to determining the conformation of the ring.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-8 | 3.5 - 4.0 | m | - |
| H-2 | 3.7 - 4.2 | m | - |
| Cyclohexane Ring Protons | 1.2 - 2.0 | m | - |
| Tetrahydrofuran Ring Protons | 1.5 - 2.2 | m | - |
| OH | 1.0 - 3.0 (variable) | br s | - |
Note: This is a representative table based on analogous structures. Actual values may vary.
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. In this compound, nine distinct carbon signals are expected. The spiro carbon (C-5) is a unique quaternary carbon and will appear as a singlet with a characteristic chemical shift. The carbon atom bonded to the hydroxyl group (C-8) and the carbons adjacent to the ether oxygen (C-2 and C-5) will be deshielded and appear at lower fields compared to the other aliphatic carbons of the cyclohexane and tetrahydrofuran rings.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-5 (Spiro) | 80 - 90 |
| C-8 (CH-OH) | 65 - 75 |
| C-2 (O-CH₂) | 60 - 70 |
| Other Cyclohexane Carbons | 20 - 40 |
| Other Tetrahydrofuran Carbons | 25 - 45 |
Note: This is a representative table based on analogous structures. Actual values may vary.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For example, it would show correlations between H-8 and its neighboring protons on the cyclohexane ring, helping to trace the connectivity within the ring.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments correlate directly bonded proton and carbon atoms. They are invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. They are particularly important for determining the relative stereochemistry of the molecule, for instance, the cis or trans relationship of the hydroxyl group with respect to the tetrahydrofuran ring.
Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₆O₂), the expected molecular weight is approximately 156.22 g/mol .
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy, confirming the elemental composition of C₉H₁₆O₂.
The fragmentation pattern in the mass spectrum provides valuable structural information. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.orglibretexts.orgyoutube.comyoutube.com
Alpha-cleavage : This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. In this compound, this could lead to the loss of an ethyl group from the cyclohexane ring, resulting in a fragment ion.
Dehydration : The loss of a water molecule (18 amu) from the molecular ion is a characteristic fragmentation for alcohols and would result in a peak at m/z corresponding to [M-18]⁺. libretexts.orglibretexts.orgyoutube.comyoutube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. perkinelmer.comnih.gov For this compound, the key characteristic absorptions would be:
O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. perkinelmer.comnih.gov
C-H Stretch : Absorptions in the range of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the aliphatic rings.
C-O Stretch : A strong absorption band in the region of 1050-1150 cm⁻¹ would be indicative of the C-O stretching vibrations of both the alcohol and the ether functionalities. libretexts.org
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
| C-O (Alcohol, Ether) | 1050 - 1150 | Strong |
Note: This is a representative table based on general spectroscopic principles.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique can provide precise information about bond lengths, bond angles, and the conformation of the rings in the solid state. mdpi.com
Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is often challenging to establish by spectroscopic methods alone. This is particularly important for understanding the biological activity of stereoisomers. The successful application of X-ray crystallography to other oxaspirocyclic compounds demonstrates its utility in unambiguously defining the molecular architecture of such systems. mdpi.com
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, Chiral HPLC)
Advanced chromatographic techniques are indispensable in the research and development of this compound, providing robust methods for assessing the purity of synthetic batches and for the critical separation of its stereoisomers. High-Performance Liquid Chromatography (HPLC) and, particularly, Chiral HPLC, are central to ensuring the chemical and enantiomeric integrity of this spiroketal alcohol.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the determination of the purity of this compound. moravek.com This method allows for the separation, identification, and quantification of the main compound from any impurities, starting materials, or by-products that may be present after synthesis. A typical HPLC analysis for purity assessment would involve a reversed-phase column, which is effective for separating compounds of moderate polarity like this compound.
The selection of the mobile phase is critical and is empirically optimized to achieve the best separation. A common mobile phase for such a compound would be a gradient mixture of water and an organic solvent, such as acetonitrile or methanol. Ultraviolet (UV) detection is often employed, although compounds with weak chromophores like this compound may necessitate the use of more universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for accurate quantification.
Illustrative HPLC Method for Purity Analysis of this compound:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or RI Detector |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 1: Representative Purity Data for a Synthetic Batch of this compound
| Peak Number | Retention Time (min) | Compound | Area (%) | Purity (%) |
| 1 | 4.8 | Starting Material Impurity | 0.8 | |
| 2 | 8.2 | This compound | 98.5 | 98.5 |
| 3 | 11.5 | By-product | 0.7 |
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Isomer Separation
The spirocyclic structure of this compound contains stereogenic centers, leading to the existence of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral HPLC is the most effective method for the analytical and preparative separation of these isomers. nih.gov
The key to chiral separation is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective in resolving a broad range of chiral compounds, including alcohols. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Normal-phase chromatography, employing mobile phases consisting of alkanes (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol), is frequently the mode of choice for chiral separations on polysaccharide-based CSPs. The type and concentration of the alcohol modifier are critical parameters that are fine-tuned to optimize the separation.
Illustrative Chiral HPLC Method for Enantiomeric Separation of this compound:
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm or RI Detector |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
Table 2: Representative Data for the Chiral Separation of a Racemic Mixture of this compound
| Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (ee%) |
| Enantiomer 1 | 12.3 | 49.8 | |
| Enantiomer 2 | 14.7 | 50.2 | 0.4% |
Theoretical and Computational Investigations of 1 Oxaspiro 4.5 Decan 8 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into the electronic structure and inherent reactivity of molecules. For a compound like 1-Oxaspiro[4.5]decan-8-ol, methods such as Density Functional Theory (DFT) would be employed to model its behavior at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally signifies high stability and low reactivity. Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen atoms of the ether and alcohol groups would be expected to influence the localization of these orbitals significantly.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are instrumental in predicting how the molecule will interact with other reagents and biological macromolecules.
Illustrative Data Table: Calculated Electronic Properties
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 8.6 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment | 2.3 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |
Note: The values in this table are hypothetical and serve to illustrate the typical outputs of quantum chemical calculations for a molecule of this type.
Conformational Energy Landscape Analysis and Stable Conformer Identification
The three-dimensional structure of this compound is not static; the cyclohexane (B81311) and tetrahydrofuran (B95107) rings can adopt various conformations. Conformational analysis is the study of the energies of these different spatial arrangements, or conformers, to identify the most stable, low-energy structures. The spirocyclic nature of the molecule, where the two rings are joined at a single carbon, introduces significant conformational constraints.
Computational methods are used to systematically explore the potential energy surface of the molecule. This involves rotating bonds and calculating the energy of each resulting geometry. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, while the tetrahydrofuran ring has envelope and twist forms. The relative energies of these conformers are determined by factors such as ring strain, steric hindrance, and intramolecular interactions like hydrogen bonding involving the hydroxyl group. The identification of the global minimum energy conformer and other low-energy conformers is crucial, as these are the shapes the molecule is most likely to adopt, governing its physical properties and biological activity.
Illustrative Data Table: Relative Energies of Conformers
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair (equatorial OH) | 0.00 | 75.2 |
| 2 | Chair (axial OH) | 1.25 | 12.1 |
| 3 | Twist-Boat (equatorial OH) | 5.50 | 2.7 |
Note: This table presents a hypothetical energy landscape for this compound to demonstrate the results of a conformational analysis.
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry provides powerful tools for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying reactions such as its synthesis, oxidation of the alcohol, or ether cleavage. By modeling the reaction pathway, chemists can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate.
The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Computational methods can precisely calculate the geometry and energy of these fleeting transition states, which are often impossible to observe experimentally. This allows for a deep understanding of why a reaction proceeds in a certain way, its stereoselectivity, and how catalysts might influence the reaction pathway by lowering the activation energy. Such studies are invaluable for optimizing existing synthetic routes and designing new ones.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic nature of molecules over time. MD simulations model the movements of atoms and bonds by solving Newton's equations of motion. This approach allows researchers to observe the flexibility of the ring systems in this compound and the motion of the hydroxyl group.
These simulations are particularly useful for understanding how the molecule behaves in a solvent, such as water. MD can model the formation and breaking of hydrogen bonds between the molecule's alcohol and ether groups and the surrounding solvent molecules. This provides a detailed picture of solvation and how it influences the molecule's preferred conformation and reactivity. The resulting trajectories from MD simulations can reveal conformational changes and the timescales on which they occur.
ChemGPS-NP Analysis and Chemical Space Mapping
ChemGPS-NP (Chemical Global Positioning System for Natural Products) is a computational tool used to map the chemical space of molecules, particularly those derived from or inspired by natural products. thegoodscentscompany.comnih.gov It uses a set of 35 physicochemical descriptors to place a molecule within a multi-dimensional map based on properties like size, shape, lipophilicity, polarity, and flexibility. thegoodscentscompany.com
For this compound, a ChemGPS-NP analysis would predict its location in chemical space relative to known bioactive natural products. This can be a powerful tool for drug discovery, as it helps to predict the potential biological relevance of a novel compound. thegoodscentscompany.com By comparing its position to that of molecules with known activities, researchers can generate hypotheses about its potential targets and functions. This approach is part of a larger effort to systematically explore and chart the vast chemical diversity found in nature. epa.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.net These predictions can be invaluable for confirming the structure of a newly synthesized compound or for assigning the structure of a natural product. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are often used in conjunction with DFT to calculate the magnetic shielding of each nucleus, which is then converted into a predicted chemical shift. researchgate.netacs.org
For this compound, theoretical calculations could generate a predicted ¹H and ¹³C NMR spectrum. By comparing this predicted spectrum to an experimentally obtained one, researchers can gain confidence in their structural assignment. Discrepancies between the predicted and experimental spectra can point to an incorrect structural assignment or reveal interesting electronic or conformational effects that were not initially considered. In recent years, machine learning has also emerged as a powerful tool for the accurate prediction of NMR spectra. semanticscholar.orgnih.gov
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (Spiro) | 108.5 | 109.1 |
| C2 | 65.2 | 64.8 |
| C5 | 35.1 | 35.5 |
| C8 (CH-OH) | 68.9 | 69.3 |
Note: The data in this table are hypothetical and for illustrative purposes, demonstrating how predicted and experimental data would be compared.
Applications As a Synthetic Intermediate and Molecular Scaffold
Role in the Total Synthesis of Complex Natural Products
The 1-oxaspiro[4.5]decane moiety is a recurring feature in a number of natural products, and its synthesis is often a critical step in their total synthesis. While direct applications of 1-Oxaspiro[4.5]decan-8-ol are not extensively documented, related derivatives such as 1-oxaspiro[4.5]decan-2-ones have been utilized as key intermediates. For instance, a general synthetic route to 1-oxaspiro[4.5]decan-2-ones starting from 5-methylene-2(5H)-furanone has been developed. This methodology provides a new and rapid pathway to access the core structures of natural products like lambertellol and arthrinone derivatives acs.org.
Another example from nature is 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, which has been identified as a precursor of 8,9-dehydrotheaspirone, a significant flavor component found in white-fleshed nectarines scilit.com. The synthesis and study of such compounds are crucial for understanding the biosynthesis of natural flavors and for the potential industrial production of these valuable molecules.
Utility as a Building Block for Diverse Organic Molecules
The inherent structural features of the 1-oxaspiro[4.5]decane system make it an attractive building block for the synthesis of a wide array of organic molecules. Its rigid conformation allows for precise spatial arrangement of functional groups, a desirable characteristic in the design of new compounds. The development of a general synthesis for 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes highlights their role as versatile starting materials for more complex structures acs.org.
Furthermore, the synthesis of a family of spirocyclic scaffolds, including derivatives like tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, demonstrates the utility of the oxaspirodecane core in creating libraries of compounds for exploring new chemical space nih.gov. These building blocks can be further modified at various positions, enabling the generation of diverse molecular architectures from a common precursor.
Development of Novel Spirocyclic Scaffolds for Chemical Biology and Drug Discovery
The introduction of heteroatoms into the 1-oxaspiro[4.5]decane framework has led to the development of novel scaffolds with significant potential in chemical biology and drug discovery. The resulting aza- and thia-oxaspiro compounds have shown promising biological activities.
A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed, synthesized, and evaluated as selective ligands for sigma-1 (σ₁) receptors. These compounds exhibited high affinity for σ₁ receptors in the nanomolar range, indicating their potential as probes for studying this receptor or as leads for developing new therapeutics nih.gov.
Similarly, researchers have synthesized and tested 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives for their activity as 5-HT₁A receptor agonists. These efforts led to the identification of potent and selective agonists with potential applications in treating conditions like pain and anxiety, showcasing the value of the spirocyclic scaffold in designing new drug candidates nih.govunimore.it.
| Compound Class | Target Receptor | Potential Application |
| 1-oxa-8-azaspiro[4.5]decanes | Sigma-1 (σ₁) | Neurological disorders, PET imaging |
| 1-oxa-4-thiaspiro[4.5]decanes | 5-HT₁A | Anxiety, Pain management |
Precursor for Advanced Materials and Ligands in Catalysis
The application of 1-oxaspiro[4.5]decane derivatives extends to the development of advanced materials, particularly in the field of medical imaging. One of the selective sigma-1 receptor ligands from the 1-oxa-8-azaspiro[4.5]decane series was selected for radiolabeling with fluorine-18 (B77423) nih.gov. The resulting radioligand, [¹⁸F]8, demonstrated high initial brain uptake in biodistribution studies, suggesting its potential as a positron emission tomography (PET) imaging agent for visualizing σ₁ receptors in the brain nih.gov. This represents a significant step towards creating advanced diagnostic tools for neurological conditions.
Contribution to the Synthesis of Biologically Relevant Structural Motifs
The 1-oxaspiro[4.5]decane skeleton serves as a foundational motif for the synthesis of various biologically active structures. Its utility is evident in the creation of molecules that can interact with specific biological targets. The successful development of high-affinity ligands for both the sigma-1 and 5-HT₁A receptors underscores the contribution of this spirocyclic system to medicinal chemistry nih.govnih.govunimore.it. By modifying the core structure, for example by introducing nitrogen or sulfur atoms, chemists can fine-tune the electronic and steric properties of the molecule to achieve desired biological activity. The synthesis of the core structures of natural products like lambertellol also demonstrates the role of this scaffold in building motifs with inherent biological relevance acs.org.
Mechanistic Biological Investigations of 1 Oxaspiro 4.5 Decan 8 Ol and Its Analogs
Interactions with Specific Molecular Targets and Biological Pathways
The biological effects of 1-oxaspiro[4.5]decan-8-ol and its derivatives are rooted in their interactions with specific proteins and subsequent modulation of signaling cascades. While data on the parent compound is limited, extensive research on its analogs has identified key molecular targets, particularly within the central nervous system.
While direct enzyme inhibition studies for this compound are not extensively documented in available research, the broader class of spirocyclic compounds has demonstrated significant potential as enzyme inhibitors. For instance, derivatives based on a 2,8-diazaspiro[4.5]decan-1-one core have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are crucial mediators of inflammatory pathways nih.gov. Systematic exploration of the structure-activity relationship of these spiro compounds led to the discovery of derivatives with excellent potency against these kinases nih.gov.
Furthermore, other spirocyclic structures, such as those built around a 2,8-diazaspiro[4.5]decan-1-one scaffold, have been shown to cause enantioselective inhibition of Phospholipase D (PLD) isoforms nih.gov. This research highlights that the rigid, three-dimensional structure of the spiro core can be exploited to achieve high selectivity and potency in enzyme inhibition, suggesting a potential area for future investigation of this compound and its derivatives.
A significant body of research has focused on the modulation of kappa opioid receptors (KORs) by analogs of this compound. KORs are G protein-coupled receptors (GPCRs) that are widely expressed in the central nervous system and are involved in processes such as pain, mood, and addiction wikipedia.orgfrontiersin.org.
Compounds such as Spiradoline and Enadoline, which feature the 1-oxaspiro[4.5]decane skeleton, are well-characterized KOR agonists. frontiersin.org Their interaction with KORs has been investigated for therapeutic potential in treating pain and pruritus (itching) without the addictive properties and severe side effects associated with mu opioid receptor (MOR) agonists like morphine. frontiersin.orgnih.gov The activation of KORs by these agonists is known to oppose the effects of MOR activation, which mediates euphoria and reward. unc.edu However, the clinical development of KOR agonists has been hampered by CNS-mediated side effects, including dysphoria and sedation. nih.govmdpi.com
Table 1: Receptor Modulation by 1-Oxaspiro[4.5]decan-8-yl Analogs
| Compound | Target Receptor | Activity | Therapeutic Interest |
|---|---|---|---|
| Spiradoline | Kappa Opioid Receptor (KOR) | Agonist | Analgesia, Anti-pruritic |
| Enadoline | Kappa Opioid Receptor (KOR) | Agonist | Analgesia, Neuroprotection |
| U-69,593 | Kappa Opioid Receptor (KOR) | Agonist | Research Tool, Analgesia |
Elucidation of Biological Mechanisms of Action and Mechanistic Insights
The mechanism of action for KOR-agonist analogs of this compound begins with their binding to and activation of the KOR. This activation triggers a cascade of intracellular signaling events. As a GPCR, the KOR is coupled to inhibitory G proteins (Gαi/o). wikipedia.orgnih.govjove.com Upon agonist binding, the G protein is activated, leading to the dissociation of its Gα and Gβγ subunits, which then interact with various intracellular effector systems. nih.govnih.gov
This G-protein activation leads to several downstream effects, including the inhibition of adenylyl cyclase activity, which reduces the intracellular concentration of cyclic AMP (cAMP). nih.govjove.comnih.gov Concurrently, the Gβγ subunits can directly modulate ion channels, leading to the stimulation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium ion channels. wikipedia.orgnih.gov The stimulation of potassium channels results in membrane hyperpolarization, while the inhibition of calcium channels reduces neurotransmitter release from presynaptic terminals. jove.com Collectively, these actions produce an inhibitory effect on neuronal activity.
Studies on Biochemical Pathway Modulation
Activation of KORs by agonists like Spiradoline and Enadoline modulates several key biochemical pathways. The primary pathway affected is the Gαi/o-mediated inhibition of adenylyl cyclase, leading to decreased cAMP production. nih.gov
In addition to this classical pathway, KOR activation can stimulate various kinase cascades, including members of the mitogen-activated protein kinase (MAPK) family. nih.gov These include extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK). nih.gov The specific pathways activated can be ligand-dependent, a concept known as "biased agonism," where different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways over others. mdpi.com For example, evidence suggests that G-protein signaling mediates the desired analgesic effects of KOR agonists, whereas signaling through a β-arrestin-2-dependent pathway, which can activate p38 MAPK, is associated with the undesirable dysphoric effects. frontiersin.orgnih.gov
KOR activation has also been shown to decrease extracellular dopamine (B1211576) concentrations in the nucleus accumbens, a key region of the brain's reward circuit. mdpi.com This is achieved by inhibiting dopamine release and upregulating the activity of the dopamine transporter (DAT), which is responsible for reuptake. mdpi.com This modulation of the dopamine pathway is thought to underlie the anti-addictive potential of KOR agonists.
Structure-Activity Relationship (SAR) Analyses for Mechanistic Understanding
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For KOR agonists, SAR analyses have provided insights into the features necessary for potent and selective receptor binding and activation. While specific SAR studies on this compound are limited, research on other KOR agonist scaffolds reveals important trends.
For example, in a series of triazole-based KOR agonists, specific functional groups attached to the central triazole core were found to be critical for potency. unc.eduunc.edu Modifications to these groups led to a wide range of agonist potencies, from highly potent to inactive. unc.edu Similarly, for a class of imidazodiazepine-based KOR agonists, the highest affinities were observed for ester and amide derivatives with large, hydrophobic substituents and a 2'-fluorophenyl group. mdpi.com These studies underscore that specific hydrophobic and electronic features are key for effective interaction with the KOR binding pocket.
Table 2: General SAR Trends for Kappa Opioid Receptor Ligands
| Structural Modification | Effect on Activity | Rationale |
|---|---|---|
| Increased Lipophilicity/Hydrophobicity | Often increases potency | Enhances interaction with hydrophobic pockets in the receptor binding site. mdpi.com |
| Specific Aromatic Substitutions | Can drastically alter potency and selectivity | Fine-tunes electronic and steric interactions within the binding site. unc.edu |
| Rigid Scaffolds (e.g., Spirocycles) | Can enhance selectivity | Constrains the molecule into a specific conformation favored by one receptor subtype over others. |
| N-terminal Modifications (Peptides) | Critical for affinity and efficacy | The N-terminal region of peptide ligands like dynorphin (B1627789) is crucial for receptor interaction. researchgate.net |
Investigation of Antifeedant Mechanisms in Plant-Insect Interactions
While direct evidence of this compound acting as an antifeedant is not prominent, spiroketals are a class of naturally occurring compounds known to mediate insect behavior. A well-studied example is 1,7-dioxaspiro[5.5]undecane, the primary component of the sex pheromone of the olive fruit fly (Bactrocera oleae). epa.govecophero.comnih.gov This compound is not an antifeedant but an attractant, demonstrating that insects have evolved highly specific receptors to detect and respond to spiroketal structures.
The mechanism of antifeedants typically involves interaction with the gustatory (taste) receptors of insects. journalspress.comagriculturistmusa.com These compounds can act in several ways:
Deterring Feeding: They can stimulate specialized deterrent receptors that inhibit the feeding response. nih.gov
Suppressing Feeding: They may cause a general slowing or halting of feeding behavior. nih.gov
Blocking Stimulants: Some antifeedants can block the function of receptors that recognize feeding stimulants like sugars, making the food source unpalatable to the insect. nih.gov
The ability of insects to detect specific spiroketals like the olive fly pheromone suggests that other, structurally distinct spiroketals could potentially interact with different insect receptors, such as those that mediate taste and feeding behavior, to produce an antifeedant effect. The investigation into the antifeedant properties of spiroketals is an area that warrants further research.
Mechanistic Basis of Antimicrobial and Analgesic Effects
The precise molecular mechanisms underlying the antimicrobial and analgesic properties of this compound are not yet fully elucidated. However, investigations into structurally related spirocyclic compounds provide valuable insights into potential pathways of action.
The antimicrobial activity of spiro compounds, particularly those containing heterocyclic systems, is a subject of ongoing research. One proposed mechanism of action for certain spiroketal-containing natural products is the inhibition of bacterial protein synthesis. For instance, the benzannulated spiroketal purpuromycin has been shown to primarily affect protein synthesis in Bacillus subtilis by competitively binding to tRNA and blocking its aminoacylation. researchgate.net This disruption of a fundamental cellular process ultimately leads to bacterial growth inhibition. Another potential mechanism involves the disruption of the bacterial cell membrane. The hydrophobic nature of some spirocyclic structures may allow them to intercalate into the lipid bilayer, altering membrane fluidity and integrity, which can lead to cell lysis. nih.govresearchgate.net Studies on 3H-Spiro[1-benzofuran-2,1'-cyclohexane] derivatives have demonstrated activity against Gram-positive bacteria, with lipophilicity being a key factor, suggesting a membrane-associated mechanism. nih.govresearchgate.net
In the context of analgesic effects, research has pointed towards the interaction of spiro compounds with the central nervous system, specifically with opioid receptors. youtube.com Certain spiroindanyl derivatives of naltrexone (B1662487) and oxymorphone have been synthesized and shown to act as selective ligands for delta opioid receptors. nih.gov This selectivity suggests that the rigid, three-dimensional structure of the spiro scaffold can be tailored to interact with specific receptor subtypes, potentially leading to analgesic effects with fewer side effects. The analgesic properties of some spiro[indan-1,3'-pyrrolidine] derivatives, designed as rigid analogs of the known analgesic profadol, further support the idea that the spirocyclic framework can confer affinity for targets within pain signaling pathways. nih.gov While these studies provide a foundation for understanding the potential analgesic mechanisms, further investigation is required to determine if this compound or its close analogs interact with opioid or other pain-related receptors.
Molecular Basis of Anticancer Activity in Related Spirocyclic Compounds (mechanistic focus)
The anticancer potential of spirocyclic compounds, particularly spirooxindoles and other related heterocyclic systems, has been extensively studied, revealing several key molecular mechanisms of action. A predominant mechanism involves the inhibition of the p53-MDM2 protein-protein interaction. The p53 protein is a critical tumor suppressor, often referred to as the "guardian of the genome," which can induce cell cycle arrest or apoptosis in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, binding to it and targeting it for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Spirooxindole derivatives have been designed to fit into the hydrophobic pocket of MDM2, thereby blocking its interaction with p53. This inhibition leads to the stabilization and activation of p53, resulting in the induction of apoptosis in cancer cells.
Another significant molecular mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase receptor that, when overactivated, can lead to uncontrolled cell proliferation and is implicated in various cancers. Certain spiro-pyrrolopyridazine derivatives have demonstrated potent EGFR kinase inhibitory activity. These compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling pathways that promote cell growth and survival.
The induction of apoptosis through intrinsic pathways is another well-documented mechanism. For example, some spirooxindole derivatives have been shown to elevate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to programmed cell death.
The following tables summarize the cytotoxic and EGFR inhibitory activities of selected spirocyclic compounds from various research findings.
Table 1: Cytotoxic Activity of Selected Spiro-pyrrolopyridazine (SPP) Derivatives
| Compound | Cell Line | IC50 (µM) |
| SPP10 | MCF-7 (Breast Cancer) | 2.31 ± 0.3 |
| H69AR (Lung Cancer) | 3.16 ± 0.8 | |
| PC-3 (Prostate Cancer) | 4.2 ± 0.2 | |
| Non-tumorigenic cells | 26.8 ± 0.4 |
Data from a study on the in vitro selective cytotoxicity of novel spiro-pyrrolopyridazine derivatives.
Table 2: EGFR Kinase Inhibitory Activity of SPP10
| Cell Line | IC50 (µM) |
| MCF-7 | 0.40 ± 0.12 |
| H69AR | 0.20 |
| PC-3 | 0.42 ± 0.8 |
Data from a study evaluating the EGFR inhibitory potential of SPP10 compared to the reference drug erlotinib.
Table 3: Antiproliferative Activity of a Spirooxindole Derivative (6a)
| Cell Line | IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | 6.9 |
| PC-3 (Prostate Cancer) | 11.8 |
Data from a study on the antitumor properties of certain spirooxindoles.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
Research into the specific chemical entity, 1-Oxaspiro[4.5]decan-8-ol, is in a nascent stage, with a notable lack of dedicated studies on its synthesis, properties, and applications. However, the broader field of oxaspirocyclic chemistry, to which this compound belongs, has seen significant advancements. Key contributions in the domain include the development of general and robust synthetic methodologies for creating oxaspirocyclic frameworks. For instance, a key synthetic strategy involves iodocyclization, which has been successfully employed to prepare over 150 different oxaspirocyclic compounds nih.govrsc.orgresearchgate.net.
Furthermore, research on structurally related analogues has provided valuable insights. Studies on 1-oxa-8-azaspiro[4.5]decane derivatives have demonstrated their potential as potent ligands for M1 muscarinic receptors and sigma-1 receptors, highlighting the utility of the oxaspiro[4.5]decane scaffold in medicinal chemistry nih.govnih.gov. These investigations have established that the incorporation of a spirocyclic, three-dimensional architecture can lead to compounds with significant biological activity, paving the way for future exploration of other analogues like this compound. The synthesis of related ketone scaffolds, such as 7-substituted-8-oxaspiro[4.5]decan-1-ones via tandem Prins/pinacol reactions, further expands the synthetic toolkit available for creating diversity within this class of molecules rsc.org.
Identification of Knowledge Gaps and Unexplored Research Areas
The most significant knowledge gap is the absence of targeted research on this compound itself. Its fundamental physicochemical properties, spectroscopic characterization, and stereochemical attributes remain largely undocumented in peer-reviewed literature. The following specific areas are completely unexplored:
Dedicated Synthesis: There are no published, optimized synthetic routes specifically targeting this compound. The efficiency of adapting general methods for oxaspirocycle synthesis to this specific molecule is unknown.
Stereochemistry: The compound possesses stereocenters, yet there has been no investigation into the synthesis or separation of its different stereoisomers. The biological and physical properties of the individual enantiomers and diastereomers are therefore entirely unknown.
Biological Activity: While its nitrogen-containing analogues have been investigated, the biological profile of this compound is a complete unknown. It has not been screened for activity against any biological targets.
Material and Chemical Properties: Its potential applications in materials science or as a synthetic intermediate have not been considered. Its reactivity and stability under various conditions have not been studied.
Emerging Trends in Oxaspirocyclic Chemistry Relevant to this compound
The field of oxaspirocyclic chemistry is influenced by broader trends in organic and medicinal chemistry that are highly relevant to the future study of this compound.
One major trend is the concept of "escaping flatland," a strategic shift in drug discovery away from flat, aromatic (sp2-rich) molecules towards more three-dimensional, F(sp3)-rich structures nih.gov. Spirocycles are archetypal examples of such structures, and their improved physicochemical properties, such as enhanced solubility and better metabolic profiles, are well-recognized nih.govresearchgate.net. The incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve water solubility (by up to 40 times) and lower lipophilicity, making oxaspirocycles like this compound particularly attractive scaffolds nih.govrsc.org.
Another critical trend is the increasing demand for enantiomerically pure compounds. The development of asymmetric synthesis methodologies, including organocatalysis and transition-metal catalysis, is a major focus researchgate.netresearchgate.net. Applying these advanced techniques to produce specific stereoisomers of this compound will be essential for any meaningful pharmacological investigation.
Prospective Avenues for Synthetic Innovation and Methodological Advancements
Future synthetic research should focus on developing efficient, stereocontrolled routes to this compound and its derivatives. Several promising avenues exist:
Asymmetric Catalysis: The development of a catalytic, enantioselective synthesis would be a significant advancement. This could involve asymmetric cyclization reactions, such as an intramolecular oxa-Michael reaction or an enantioselective Prins cyclization, to construct the spirocyclic core with high stereocontrol researchgate.net.
Tandem Reactions: Exploring cascade reactions that can rapidly build the molecular complexity of the this compound framework from simpler starting materials would be highly valuable. Adapting strategies like the Prins/pinacol cascade could provide efficient access to functionalized analogues rsc.org.
Flow Chemistry: Utilizing continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction optimization, particularly for multi-step sequences or reactions requiring precise control over temperature and time.
Diversity-Oriented Synthesis: Using this compound as a core scaffold, diversity-oriented synthesis approaches could be employed to generate a library of derivatives. This would involve functionalizing the hydroxyl group and the cyclohexane (B81311) ring to explore the structure-activity relationship (SAR) for various biological targets.
Future Directions in Mechanistic Biological Exploration and Target Identification
Given the complete lack of biological data, the initial step will be broad, unbiased screening. Future work should focus on:
High-Throughput Screening: A library containing this compound and its derivatives should be screened against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.
Target Identification: If biological activity is discovered, subsequent studies will be needed to identify the specific molecular target(s). This can be achieved through techniques such as affinity chromatography, chemical proteomics, and genetic methods.
Medicinal Chemistry Campaigns: Drawing inspiration from the success of related 1-oxa-8-azaspiro[4.5]decane derivatives, focused medicinal chemistry efforts can be initiated nih.govnih.gov. For example, the scaffold could be explored for its potential in developing novel central nervous system (CNS) agents or anti-inflammatory drugs nih.gov.
Mechanistic Studies: Once a target is validated, detailed mechanistic studies will be crucial to understand how the compound exerts its effect at a molecular level. This includes determining its binding mode, its functional effect (e.g., agonist, antagonist, inhibitor), and its downstream cellular consequences.
Opportunities for Advanced Computational and Analytical Studies in the Field
Computational and advanced analytical techniques offer a powerful, parallel path to accelerate research on this compound.
Computational Studies: Advanced computational modeling can predict properties and guide experimental work. Key opportunities include:
Conformational Analysis: Determining the preferred three-dimensional conformations of the different stereoisomers of this compound.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict spectroscopic data (e.g., NMR and IR spectra), which can aid in experimental characterization.
Molecular Docking and Dynamics: Screening the compound in silico against libraries of protein structures to predict potential biological targets and binding modes, thereby prioritizing experimental screening efforts.
The table below presents some predicted physicochemical properties for this compound, which can serve as a baseline for future computational and experimental validation.
| Property | Predicted Value | Source |
| Molecular Formula | C9H16O2 | PubChemLite uni.lu |
| Monoisotopic Mass | 156.11504 Da | PubChemLite uni.lu |
| XlogP | 1.0 | PubChemLite uni.lu |
| SMILES | C1CC2(CCC(CC2)O)OC1 | PubChemLite uni.lu |
| InChIKey | FRAPMABDQXZKQW-UHFFFAOYSA-N | PubChemLite uni.lu |
Analytical Studies: Robust analytical methods are essential for the purification and characterization of this compound.
Chiral Chromatography: Development of chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) methods will be critical for separating and analyzing the different stereoisomers.
Structural Elucidation: Advanced Nuclear Magnetic Resonance (NMR) techniques (e.g., 2D-NMR such as COSY, HSQC, HMBC) and X-ray crystallography will be needed to unambiguously determine the relative and absolute stereochemistry of synthetic products.
Mass Spectrometry: High-resolution mass spectrometry can be used for precise mass determination and for fragmentation studies to aid in structural confirmation. Predicted collision cross-section (CCS) values can aid in identification in complex mixtures uni.lu.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 1-Oxaspiro[4.5]decan-8-ol in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes. Use water spray or dry powder extinguishers for fires .
- Storage : Store in a cool, ventilated area away from incompatible materials. Avoid dust formation to minimize inhalation risks .
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Methodological Answer :
- Synthetic Route : A common method involves alkylation of 1,4-dioxaspiro[4.5]decan-8-ol using NaH as a base and methyl iodide (CH₃I) in THF. The reaction is refluxed for 12 hours, followed by quenching with NH₄Cl and purification via ethyl acetate extraction .
- Key Parameters : Maintain anhydrous conditions to prevent side reactions. Monitor reaction progress using TLC or HPLC to optimize yield .
Q. What analytical techniques are recommended for initial characterization of this compound?
- Methodological Answer :
- Spectroscopic Methods :
- 1H/13C NMR : Assign peaks based on spirocyclic and oxygen-containing functional groups (e.g., oxaspiro ring protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight using APCI-MS (e.g., observed m/z 257 [M+H]+ for a derivative) .
- Purity Assessment : Use HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Systematic Variation : Test reaction parameters (temperature, solvent polarity, catalyst loading) to identify yield-limiting factors .
- Data Cross-Validation : Compare NMR chemical shifts across studies (e.g., spirocyclic carbons typically appear at δ 60–80 ppm in 13C NMR) .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables affecting reproducibility .
Q. What strategies are effective for optimizing stereoselectivity in derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key steps like Prins/pinacol rearrangements .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereocontrol by stabilizing transition states .
- Characterization : Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How can researchers address gaps in physicochemical data (e.g., LogP, solubility) for this compound?
- Methodological Answer :
- Experimental Determination :
- LogP : Perform shake-flask partitioning between octanol/water, analyzed via UV spectroscopy .
- Solubility : Use dynamic light scattering (DLS) to measure solubility in aqueous buffers .
- Computational Modeling : Predict properties using QSPR models (e.g., COSMOtherm) .
Notes for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
